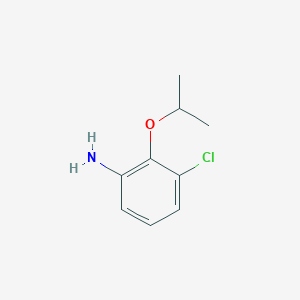

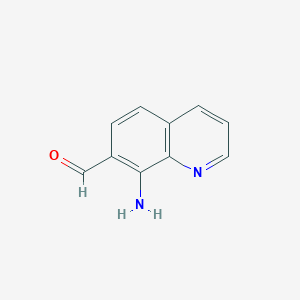

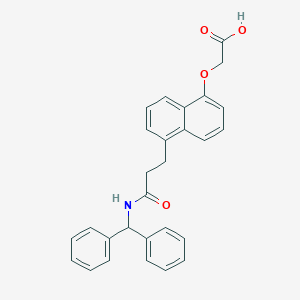

3-Chloro-2-isopropoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-2-isopropoxyaniline” is a chemical compound used in scientific research. It is also known as “(3-chloro-2-isopropoxyphenyl)amine hydrochloride” with the IUPAC name "this compound hydrochloride" .

Molecular Structure Analysis

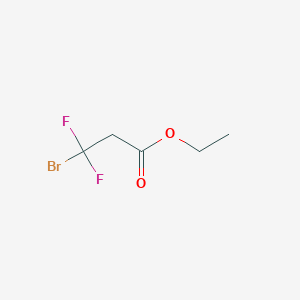

The molecular formula of “this compound” is C9H12ClNO . The molecular weight is 185.65 .

Applications De Recherche Scientifique

Biocatalysis in Pharmaceutical Intermediates

3-Chloro-2-isopropoxyaniline serves as a crucial substrate in the biosynthesis of chiral intermediates for antidepressants. Specifically, engineered carbonyl reductase, EbSDR8, has been tailored to asymmetrically reduce 3-chloro-1-phenyl-1-propanone, a derivative of this compound, yielding (R)-3-Chloro-1-phenyl-1-propanol ((R)-CPPO). This biocatalytic process, utilizing isopropanol for both solvent and co-substrate roles, denotes a green production method for (R)-CPPO, an important chiral intermediate for antidepressants (Shao et al., 2020).

Environmental Bioremediation

The anaerobic degradation of nitroaromatic compounds, closely related to this compound, has been observed in strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains utilize such compounds as their sole carbon and nitrogen source under anaerobic conditions, indicating potential applications in bioremediation of contaminated environments. Notably, the degradation efficiency significantly improves in mixed-species cultures, suggesting a synergistic interaction between different microbial strains in breaking down these compounds (Duc, 2019).

Material Science and Industrial Applications

3-Chloro-2-hydroxypropyl acetate, a compound related to this compound, exhibits wide applications in the production of various epoxy resins and reactive polymers used for coating metals, leather, paper, and wood. The regioselective ring-opening reaction of epichlorohydrin with acetic acid, yielding 3-Chloro-2-hydroxypropyl acetate, demonstrates the significance of such chemical processes in the industrial production of materials with a myriad of applications (Yadav & Surve, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-ISOPROPOXYANILINE”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, and wear protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Mode of Action

, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

, it can be inferred that it plays a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis and biochemistry.

Result of Action

, it can be inferred that it contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-isopropoxyaniline. For instance, in SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the efficacy and stability of this compound.

Analyse Biochimique

Cellular Effects

3-Chloro-2-isopropoxyaniline affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver toxicity and other adverse effects in animal models . It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall biochemical activity of this compound and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its specific biochemical roles within the cell.

Propriétés

IUPAC Name |

3-chloro-2-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIVPPPVHBJIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-34-6 |

Source

|

| Record name | 3-chloro-2-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)